molecular formula C17H25NO3 B5901570 2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide

2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide

Cat. No. B5901570
M. Wt: 291.4 g/mol
InChI Key: YLFXCBMUEIPBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A acts as an agonist for the nuclear receptor peroxisome proliferator-activated receptor alpha (PPARα), which plays a key role in regulating lipid metabolism and glucose homeostasis. Activation of PPARα by 2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A leads to the upregulation of genes involved in fatty acid oxidation and glucose uptake, resulting in improved insulin sensitivity and glucose tolerance.
Biochemical and Physiological Effects
Studies have shown that 2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A can improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. 2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A has also been shown to reduce inflammation and improve lipid metabolism, making it a potential candidate for the treatment of metabolic disorders. In addition, 2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A has been shown to have anti-tumor properties in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A in lab experiments is its specificity for PPARα, which allows for the selective activation of this nuclear receptor. However, one limitation of using 2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research on 2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A could focus on its potential use as a treatment for metabolic disorders such as diabetes and obesity. In addition, further studies could investigate its anti-inflammatory and anti-tumor properties and explore its potential as a cancer treatment. Other future directions could include developing new synthesis methods to improve the solubility and bioavailability of 2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A and exploring its potential use in combination with other drugs or therapies.

Synthesis Methods

The synthesis of 2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A involves several steps, including the reaction of 2,5-dimethylphenol with 2-bromo-1-(hydroxymethyl)cyclobutane, followed by the reaction of the resulting product with N-(tert-butoxycarbonyl)propanamide. The final step involves the removal of the tert-butoxycarbonyl protecting group to yield 2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A has been studied for its potential use in various scientific research applications, including as a modulator of nuclear receptors and as a potential treatment for metabolic disorders such as diabetes and obesity. 2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment.

properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-[[1-(hydroxymethyl)cyclobutyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-12-5-6-13(2)15(9-12)21-14(3)16(20)18-10-17(11-19)7-4-8-17/h5-6,9,14,19H,4,7-8,10-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFXCBMUEIPBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NCC2(CCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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